molecular formula C18H15F2N5OS B12137074 N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137074
M. Wt: 387.4 g/mol
InChI Key: ZBADYKSRFBEICW-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group, a propenyl substituent at the 4-position of the triazole ring, and a pyridin-4-yl moiety at the 5-position. The presence of fluorine atoms on the phenyl ring is hypothesized to enhance metabolic stability and binding affinity to target proteins .

Properties

Molecular Formula

C18H15F2N5OS

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15F2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-13-3-4-14(19)15(20)10-13/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

ZBADYKSRFBEICW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Pyridine Positional Isomerism : The substitution of pyridin-4-yl (target compound) vs. pyridin-3-yl (as in ) may influence electronic properties and steric interactions with biological targets. Pyridin-4-yl’s linear geometry could enhance π-π stacking in hydrophobic pockets compared to pyridin-3-yl’s angled orientation.

Fluorine Substitution: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in . Fluorine’s electronegativity and lipophilicity may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Propenyl vs.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: The 3,4-difluorophenyl group likely reduces cytochrome P450-mediated metabolism relative to non-fluorinated phenyl rings .

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity?

Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–12 hours). Purification via column chromatography or recrystallization is essential to remove by-products. Analytical validation using HPLC (≥95% purity) and NMR (to confirm functional groups) is mandatory .

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and bonding.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (employing SHELX software for refinement) to resolve 3D conformation .

Q. What stability considerations are relevant under laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or extreme pH (<3 or >10). Store in amber vials at –20°C with desiccants. Monitor stability via periodic HPLC analysis .

Q. Which analytical techniques are optimal for assessing purity and reactivity?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) for purity checks.
  • Thin-layer chromatography (TLC) for reaction progress monitoring.
  • FT-IR spectroscopy to track functional group transformations (e.g., S–H to S–C bonds) .

Advanced Research Questions

Q. How do substitution patterns influence biological activity?

The 3,4-difluorophenyl and pyridinyl groups enhance π-π stacking with enzyme active sites (e.g., kinase targets). The prop-2-en-1-yl group increases lipophilicity, improving membrane permeability. Compare activity via in vitro assays (e.g., IC₅₀ measurements) against analogs with varying substituents .

Q. What methodologies resolve contradictions in reported biological data?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based tests). Use orthogonal assays:

  • Surface plasmon resonance (SPR) for binding affinity validation.
  • Crystallographic docking studies (using AutoDock Vina) to confirm target interactions.
  • Metabolic stability tests (e.g., microsomal incubation) to rule out off-target effects .

Q. How can computational modeling predict regioselectivity in derivatization?

Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) identify electrophilic/nucleophilic sites. For example, the triazole sulfur atom is prone to nucleophilic substitution, while the pyridinyl nitrogen participates in hydrogen bonding. Validate predictions with experimental substitution reactions .

Q. What strategies mitigate scale-up challenges in multi-step synthesis?

  • Optimize solvent recovery (e.g., switch from DMF to ethanol for greener processing).
  • Use flow chemistry for exothermic steps (e.g., thiol-alkylation).
  • Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .

Q. How can degradation pathways be elucidated under physiological conditions?

Conduct accelerated stability studies:

  • Forced degradation (acid/base hydrolysis, oxidation with H₂O₂).
  • LC-MS/MS analysis to identify degradation products (e.g., cleavage of the acetamide bond).
  • Molecular dynamics simulations to predict hydrolytic susceptibility .

Q. What biophysical assays validate target engagement in complex matrices?

  • Thermal shift assays (TSA) to measure protein-ligand binding.
  • Cellular thermal shift assay (CETSA) for intracellular target validation.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

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